molecular formula C50H80N16O11 B025754 4-Nitro-tpala-dynorphin CAS No. 103614-23-9

4-Nitro-tpala-dynorphin

Cat. No. B025754
M. Wt: 1081.3 g/mol
InChI Key: DBOTXBIGEHXVCK-BYAJYZPISA-N
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Description

4-Nitro-tpala-dynorphin is a variant of the dynorphin peptide . Dynorphins are endogenous opioids that modulate the excitability of nociceptive (pain-sensing) neurons . They have been implicated in the pathogenesis and pathophysiology of several psychiatric disorders . They play a key role in modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function .

Safety And Hazards

While the specific safety and hazards of 4-Nitro-tpala-dynorphin are not available, related compounds such as 4-Nitroaniline are known to be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The dynorphin/kappa opioid receptor system, which includes 4-Nitro-tpala-dynorphin, has been implicated in various neuropsychiatric disorders . Future work investigating how the Dyn/KOR system shapes a wide range of behaviors will be required to increase our understanding of underlying circuitry modulation by the Dyn/KOR system . This could also elucidate novel ways to target the Dyn/KOR system to treat neuropsychiatric disorders .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]-[(2R)-2-[ethyl-[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N16O11/c1-8-64(42(69)28-60-41(68)27-61-44(71)38(57-7)26-32-15-19-34(67)20-16-32)40(24-30(4)5)48(75)65(46(73)36(56-6)11-9-21-58-49(52)53)47(74)37(12-10-22-59-50(54)55)62-45(72)39(23-29(2)3)63-43(70)35(51)25-31-13-17-33(18-14-31)66(76)77/h13-20,29-30,35-40,56-57,67H,8-12,21-28,51H2,1-7H3,(H,60,68)(H,61,71)(H,62,72)(H,63,70)(H4,52,53,58)(H4,54,55,59)/t35-,36-,37-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOTXBIGEHXVCK-BYAJYZPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(CC(C)C)C(=O)N(C(=O)C(CCCN=C(N)N)NC)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H](CC(C)C)C(=O)N(C(=O)[C@H](CCCN=C(N)N)NC)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145951
Record name 4-Nitro-tpala-dynorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-tpala-dynorphin

CAS RN

103614-23-9
Record name 4-Nitro-tpala-dynorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-tpala-dynorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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